Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
Description
Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate is a synthetic small molecule characterized by an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The carboxylic acid moiety at position 2 is linked via an amide bond to a methyl benzoate group, forming a hybrid structure (Fig. 1). This compound is of interest due to its structural similarity to bioactive molecules targeting acetylcholinesterase (AChE) and other enzymes . Its synthesis involves amidation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 951908-85-3) with methyl 2-aminobenzoate, followed by purification .
Properties
IUPAC Name |
methyl 2-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-12-18(19(26)23-16-6-4-3-5-15(16)20(27)28-2)29-21-24-17(11-25(12)21)13-7-9-14(22)10-8-13/h3-11H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNJQSMFJNCHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to show anti-inflammatory activity comparable to that of standard ibuprofen drug.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure.
Result of Action
Some thiazole derivatives have been found to show anti-inflammatory activity, suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that thiazoles interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents on the thiazole ring.
Biological Activity
Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Structure and Synthesis
The compound features a complex structure characterized by an imidazo-thiazole core and a benzoate moiety. The synthesis typically involves multi-step reactions that may include the formation of thiazole derivatives followed by acylation processes. For instance, derivatives of thiazole have been synthesized through reactions involving thiosemicarbazides and chloroacetone under various conditions, yielding compounds with significant biological activity .
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. In a study assessing multiple thiazole derivatives, compounds similar to this one demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines . The most potent derivatives showed comparable efficacy to established cancer treatments like erlotinib.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Targeted Cancer Cell Lines |
|---|---|---|
| Compound A | 37 | A549 (lung), MCF-7 (breast) |
| Compound B | 54 | HeLa (cervical), PC-3 (prostate) |
| Erlotinib | 33 | A549 |
The mechanisms underlying the biological activity of this compound are primarily linked to its ability to inhibit key signaling pathways involved in cancer proliferation. Specifically, it has been shown to inhibit EGFR and BRAF V600E mutations, which are crucial in various cancers. Docking studies revealed strong binding affinities for these targets, suggesting that the compound interferes with their activity .
Case Studies
Several studies have highlighted the effectiveness of thiazole-based compounds in targeting cancer cells. For example, one study reported that derivatives with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in melanoma and prostate cancer cell lines . The IC50 values ranged from 0.4 to 2.2 µM for various derivatives tested against these cell lines.
Case Study Example:
A recent investigation into a series of imidazo-thiazole derivatives demonstrated significant antitumor activity with minimal cytotoxicity towards normal cells. The most active compound in this series displayed an IC50 value of 2.32 µM against Mycobacterium tuberculosis while showing no acute toxicity toward lung fibroblast cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Halogen-Substituted Phenyl Analogs
Modifications in the Amide Side Chain
- N-[2-(2-Methoxyphenyl)ethyl]-3-methylimidazo[2,1-b]thiazole-2-carboxamide (G677-0136, ): Replaces the benzoate group with a methoxyphenylethyl amide. Molecular formula: C₂₂H₂₀FN₃O₂S (MW: 409.48 g/mol).
Hydrazide and Thioamide Derivatives
Key SAR Insights :
- Halogen Effects : Fluorine at the phenyl ring (target compound) balances lipophilicity and electronic effects, enhancing membrane permeability compared to chlorine .
- Ester vs. Amide : Benzoate esters (target, G677-0112) improve metabolic stability over hydrazides (Compound 3) but may reduce solubility .
- Thioamide Derivatives : Introduction of thioamide groups (e.g., 4d) significantly boosts AChE inhibition, suggesting the importance of hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
